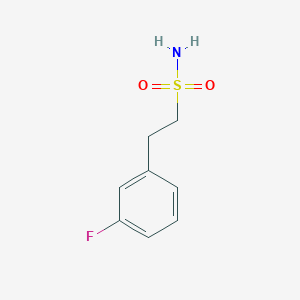![molecular formula C21H25N5O2S B2431797 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 380431-73-2](/img/structure/B2431797.png)
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of triazoles and hydrazides
准备方法
Synthetic Routes and Reaction Conditions The synthesis of this compound involves a multi-step process, beginning with the creation of the 1,2,4-triazole ring. The initial step involves the condensation of 2,6-diethylphenyl hydrazine with 4-methoxybenzaldehyde, forming the hydrazone intermediate. This is followed by cyclization with thioacetic acid, resulting in the formation of the triazole ring attached to a sulfur atom. Lastly, the acetohydrazide group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods While the synthetic route described above is primarily used in laboratory settings, industrial production methods typically involve optimized reaction conditions with the use of continuous flow reactors. This approach ensures higher yields and purity of the final compound, facilitating large-scale production.
化学反应分析
Types of Reactions It Undergoes 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Oxidative reactions often employ reagents such as hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions may use lithium aluminum hydride or sodium borohydride. Substitution reactions commonly involve halogenating agents in the presence of a suitable catalyst.
Major Products Formed from These Reactions Oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of the sulfur-acetohydrazide bond. Substitution reactions can yield a wide array of derivatives depending on the reacting halogen.
科学研究应用
In chemistry, this compound is utilized as a precursor in the synthesis of complex organic molecules. In biology and medicine, it exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Industrially, its unique properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
作用机制
The compound exerts its effects through the interaction with biological macromolecules such as proteins and nucleic acids. The triazole ring facilitates binding to metal ions, potentially inhibiting enzymatic activities. The acetohydrazide moiety can form stable adducts with carbonyl groups, further modulating biochemical pathways.
相似化合物的比较
Compared to other triazole derivatives, 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its dual functional groups. Similar compounds include 4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol and 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid. Its unique combination of structural elements makes it particularly versatile and valuable for research and industrial applications.
There you have it, a detailed look into the multifaceted world of this compound! What’s catching your interest these days?
属性
IUPAC Name |
2-[[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-4-14-7-6-8-15(5-2)19(14)26-20(16-9-11-17(28-3)12-10-16)24-25-21(26)29-13-18(27)23-22/h6-12H,4-5,13,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAGZLCMKDMMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)
![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2431720.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2431723.png)
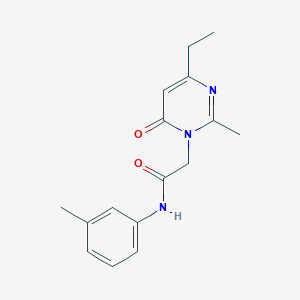
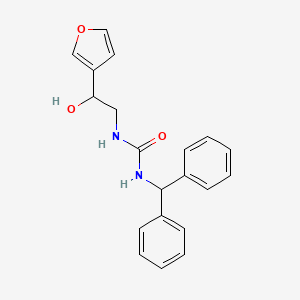
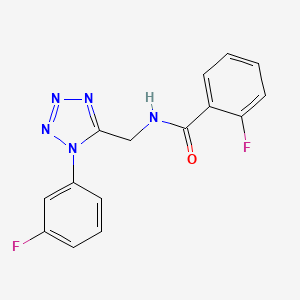
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2431728.png)
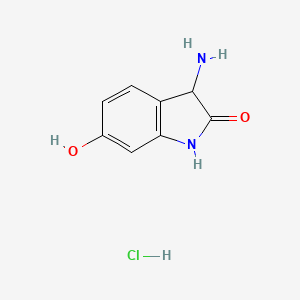
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2431732.png)
![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)
